5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a 2-chlorophenyl group and a 4-methoxybenzyl group attached to the oxadiazole ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent, such as phosphorus oxychloride, to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole
- 5-(2-chlorophenyl)-3-(4-ethoxybenzyl)-1,2,4-oxadiazole
- 5-(2-chlorophenyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole
Uniqueness
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-12-8-6-11(7-9-12)10-15-18-16(21-19-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGKVKUDATKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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